5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine
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Overview
Description
5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a trifluoromethyl pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Trifluoromethyl Pyridine Moiety: This step involves the reaction of the pyridine derivative with trifluoromethylating agents, such as trifluoromethyl iodide, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties.
Industry: It is explored for use in agrochemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the pyrimidine and piperidine rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl pyridine moiety but lacks the piperidine and pyrimidine rings.
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar piperidine rings but different substituents.
Pyrimidine derivatives: Compounds such as 2,4-diaminopyrimidine share the pyrimidine core but differ in other substituents.
Uniqueness
5-Methyl-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is unique due to the combination of its trifluoromethyl pyridine moiety, piperidine ring, and pyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
5-methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c1-12-8-22-16(23-9-12)24-7-3-4-13(10-24)11-25-15-14(17(18,19)20)5-2-6-21-15/h2,5-6,8-9,13H,3-4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFASJQKWAOQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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